molecular formula C5H4BCl2NO2 B567241 (3,5-Dichloropyridin-2-yl)boronic acid CAS No. 1309982-33-9

(3,5-Dichloropyridin-2-yl)boronic acid

Cat. No.: B567241
CAS No.: 1309982-33-9
M. Wt: 191.802
InChI Key: CCCOOLMYLSYCLX-UHFFFAOYSA-N
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Description

(3,5-Dichloropyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C5H4BCl2NO2. It is a derivative of pyridine, where the 2-position is substituted with a boronic acid group and the 3 and 5 positions are substituted with chlorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,5-Dichloropyridin-2-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 3,5-dichloropyridine. This process typically uses a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction is carried out under inert atmosphere conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloropyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, alkenyl compounds, and various substituted pyridines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of (3,5-Dichloropyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dichloropyridin-2-yl)boronic acid is unique due to the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring. This substitution pattern can influence the electronic properties of the compound, making it particularly useful in certain cross-coupling reactions where electronic effects play a crucial role .

Properties

IUPAC Name

(3,5-dichloropyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BCl2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCOOLMYLSYCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=N1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694388
Record name (3,5-Dichloropyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-33-9
Record name B-(3,5-Dichloro-2-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichloropyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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